3-CyclopentyloxyphenylZinc bromide

Description

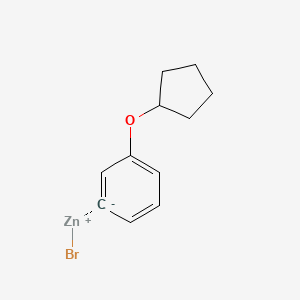

3-CyclopentyloxyphenylZinc bromide is an organozinc reagent commonly utilized in synthetic organic chemistry, particularly in cross-coupling reactions such as Negishi or Suzuki-Miyaura couplings. Its structure comprises a cyclopentyloxy-substituted phenyl group bonded to a zinc atom, with a bromide counterion. This compound is valued for its moderate reactivity and stability under inert conditions, making it suitable for constructing complex aromatic frameworks in pharmaceutical and materials science applications.

chloride).

Properties

Molecular Formula |

C11H13BrOZn |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

bromozinc(1+);cyclopentyloxybenzene |

InChI |

InChI=1S/C11H13O.BrH.Zn/c1-2-6-10(7-3-1)12-11-8-4-5-9-11;;/h1-2,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1 |

InChI Key |

DPZDZNWOLFBDLI-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(C1)OC2=CC=C[C-]=C2.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Catalytic Activation of Zinc

Zinc dust requires activation to facilitate insertion into carbon-halogen bonds. Common activators include:

- Cobalt bromide (CoBr₂) : Enhances reactivity by forming a zinc-cobalt intermediate, enabling efficient oxidative addition.

- Trimethylsilyl chloride (TMSCl) : Removes oxide layers on zinc surfaces, improving accessibility.

- 1,2-Dibromoethane : Generates reactive zinc species via in situ etching.

- Combine zinc dust (3 equiv), CoBr₂ (0.1 equiv), and 3-bromo-cyclopentyloxybenzene in anhydrous THF.

- Reflux at 60°C under argon for 12–24 hours.

- Filter to remove unreacted zinc, and concentrate the solution under vacuum.

Key Parameters :

- Solvent : THF or DMF optimizes metal dispersion.

- Temperature : 60–80°C balances reaction rate and side-product formation.

- Catalyst Loadings : 5–10 mol% CoBr₂ achieves >75% conversion.

Transmetallation from Grignard Reagents

Grignard Intermediate Formation

Aryl magnesium bromides react with ZnBr₂ to yield aryl zinc bromides:

- Synthesize 3-cyclopentyloxyphenylmagnesium bromide by reacting 3-bromo-cyclopentyloxybenzene with Mg in THF.

- Add ZnBr₂ (1.1 equiv) at 0°C and stir for 1 hour.

- Quench with saturated NH₄Cl, extract with ether, and dry over Na₂SO₄.

Advantages :

Limitations :

Halogen-Zinc Exchange Reactions

Halogen-zinc exchange using Rieke zinc or Zn⁰ in polar aprotic solvents offers an alternative route:

- Activate Zn⁰ with TMSCl (0.1 equiv) in DMF.

- Add 3-iodo-cyclopentyloxybenzene and heat at 50°C for 6 hours.

- Filter and concentrate to isolate the zinc reagent.

Efficiency :

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Catalyst | Scalability |

|---|---|---|---|---|

| Direct Insertion (CoBr₂) | 70–85% | 12–24 h | CoBr₂ | Moderate |

| Grignard Transmetallation | 65–90% | 2–4 h | None | High |

| Halogen-Zinc Exchange | 75–95% | 6–12 h | TMSCl | Low |

Key Observations :

- Catalytic Insertion : Optimal for bromides but requires CoBr₂, posing handling challenges.

- Grignard Route : Preferred for air-sensitive substrates but generates stoichiometric Mg waste.

- Exchange Reactions : Efficient for iodides but limited by substrate availability.

Challenges and Mitigation Strategies

- Moisture Sensitivity : Use Schlenk techniques or gloveboxes for reagent handling.

- Byproduct Formation : Add 1,2-dibromoethane (0.5 equiv) to suppress Wurtz coupling.

- Low Reactivity : Employ ultrasound irradiation to activate zinc surfaces.

Emerging Methodologies

Solvothermal Synthesis

Zn(OAc)₂ and ligands in DMF/H₂O at 80°C yield crystalline zinc complexes, applicable to bulky aryl groups.

Flow Chemistry

Continuous reactors minimize side reactions and improve heat transfer for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-CyclopentyloxyphenylZinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Cross-Coupling Reactions: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

3-CyclopentyloxyphenylZinc bromide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

Biology: It can be used to synthesize biologically active molecules for pharmaceutical research.

Industry: Used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-CyclopentyloxyphenylZinc bromide in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts in cross-coupling reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to its reactivity with electrophiles and nucleophiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on Sepantronium Bromide (YM-155) and unrelated benzylhydrazine derivatives, which are structurally and functionally distinct from 3-CyclopentyloxyphenylZinc bromide. Below is a general comparison framework for organozinc reagents, extrapolated from chemical principles, as the evidence lacks direct data on this compound or its analogs.

Table 1: General Comparison of Organozinc Reagents

| Property | This compound | PhenylZinc Bromide | 4-MethoxyphenylZinc Bromide |

|---|---|---|---|

| Structure | Cyclopentyloxy-substituted phenyl | Unsubstituted phenyl | Methoxy-substituted phenyl |

| Reactivity | Moderate (steric hindrance) | High (less steric bulk) | Moderate (electron-donating group) |

| Stability | Stable under inert atmosphere | Air-sensitive | Moderately stable |

| Typical Applications | Cross-coupling reactions | Simple aryl couplings | Electron-rich aryl couplings |

Key Differences:

Substituent Effects :

- The cyclopentyloxy group in this compound introduces steric hindrance compared to smaller substituents (e.g., methoxy in 4-MethoxyphenylZinc bromide). This reduces reaction rates but enhances selectivity in forming hindered bonds .

- Electron-donating groups (e.g., methoxy) increase nucleophilicity, whereas bulky groups (e.g., cyclopentyloxy) may limit accessibility to catalytic sites in coupling reactions.

Synthetic Utility :

- This compound is advantageous for introducing bulky aromatic motifs into molecules, whereas simpler analogs (e.g., PhenylZinc bromide) are better suited for unhindered systems.

Limitations of Available Evidence

Sepantronium Bromide (YM-155) and benzylhydrazine derivatives are pharmacologically active compounds unrelated to organozinc reagents, precluding a meaningful structural or functional comparison.

Recommendations for Further Research

To address this gap, consult specialized databases (e.g., Reaxys, SciFinder) or literature focusing on:

- Synthetic protocols for substituted arylzinc bromides.

- Comparative studies on substituent effects in cross-coupling reactions.

- Stability assays of organozinc reagents under varying conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.